molecular formula C17H16N2O2 B2509830 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396799-63-5

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2509830
CAS No.: 1396799-63-5
M. Wt: 280.327
InChI Key: SNRNEYAVXRUKRI-UHFFFAOYSA-N
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Description

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Benzamides are a significant class of compounds known for their diverse biological activities. This compound features a benzamide core, a structure frequently investigated for its potential to interact with various enzymatic targets . Specifically, the 4-cyano substituent on the benzoyl ring and the hydroxy-phenylpropyl moiety are functional groups that can be critical for molecular recognition and binding affinity. Research on analogous compounds has shown that benzamide derivatives can exhibit potent antiproliferative activities against a panel of human cancer cell lines, suggesting their value as tools for investigating new oncological pathways . Furthermore, structurally similar sulfonamide derivatives have been developed as potent inhibitors of carbonic anhydrase (CA) isoforms, including those associated with hypoxic tumors, highlighting the relevance of such scaffolds in designing targeted therapies . The synthesis of this amide-containing compound also aligns with growing interests in developing sustainable synthetic methodologies, such as biocatalytic amide bond formation, to improve the environmental footprint of chemical production . This compound is provided as a high-purity material to support rigorous scientific inquiry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRNEYAVXRUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned earlier, is gaining popularity due to its green chemistry approach and high yield .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide and its analogs:

Compound Name Structural Features Target/Activity Key Findings Reference
This compound Benzamide core, 4-cyano, 3-hydroxy-3-phenylpropyl chain Not explicitly stated (inferred: potential sEH inhibition based on analogs) Limited direct data; structural similarity suggests possible sEH binding. N/A
4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide Benzamide core, 4-cyano, (1S,2R)-2-phenylcyclopropyl substituent sEH inhibition Co-crystallized with sEH (PDB: 3ANS); strong binding via hydrophobic and polar interactions .
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide Benzamide core, 4-cyano, 5-methoxybenzothiazole, pyridinylmethyl groups S. cerevisiae susceptibility (antimicrobial) 89.4% purity; active in yeast dose-response assays .
2-hexanoylamino-1-(4-carboxyphenyl)benzamide Benzamide core, 2-hexanoylamino, 4-carboxyphenyl PCAF histone acetyltransferase (HAT) inhibition 67% inhibition at 100 μM; acyl chain length critical for activity .
4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide Benzamide core, 4-cyano, dimethylaminopropyl chain, 4-fluorobenzo[d]thiazole Unspecified (likely kinase or receptor modulation) Hydrochloride salt form enhances solubility; no direct activity data .

Detailed Analysis of Key Comparisons

sEH Inhibitors

The closest analog, 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide, shares the 4-cyanobenzamide scaffold but replaces the hydroxy-3-phenylpropyl group with a rigid cyclopropane ring. Molecular docking studies (AutoDock 4.0) revealed that this compound binds to sEH (PDB: 3ANS) with a docking score of −9.2 kcal/mol, driven by π-π stacking (phenyl group) and hydrogen bonding (cyano group) .

Antimicrobial Analogs

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239) demonstrates the impact of heterocyclic substituents. cerevisiae . This contrasts with the flexible 3-hydroxy-3-phenylpropyl chain in the parent compound, which may prioritize enzyme inhibition over antimicrobial effects.

PCAF HAT Inhibitors

Benzamide derivatives like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide highlight the role of substituent positioning. The 2-acylamino group and carboxylic acid at the 4-position are critical for PCAF HAT inhibition (~67% at 100 μM) . The absence of these groups in this compound suggests divergent targets, though both share the benzamide scaffold.

Physicochemical Properties

The hydrochloride salt of 4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide (MW: 418.9 g/mol) exemplifies how tertiary amines and salt formation improve bioavailability . In contrast, the hydroxyl group in the parent compound may enhance hydrophilicity but reduce membrane permeability.

Biological Activity

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H18N2O Molecular Weight 270 34 g mol \text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 270 34 g mol }

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's cyano and hydroxyl groups are critical for its interaction with biomolecules, influencing cellular signaling pathways and metabolic processes.

Anticancer Activity

Research indicates that derivatives of benzamide, including this compound, may exhibit significant anticancer properties. Studies have shown that related compounds can inhibit histone deacetylases (HDACs), leading to the modulation of gene expression associated with cancer progression. For instance, compounds similar in structure have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, particularly breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be elucidated. The presence of the cyano group is believed to enhance the compound's lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Case Studies and Experimental Data

  • Anticancer Efficacy : A study on related benzamide derivatives reported that they could induce G2/M phase cell cycle arrest in MDA-MB-231 breast cancer cells, leading to apoptosis through modulation of key proteins such as p21 and caspase-3 .
  • Inhibition of Enzymatic Activity : Compounds structurally related to this compound have been shown to inhibit specific enzymes involved in nucleotide synthesis, potentially affecting DNA replication and repair mechanisms.

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
HDAC InhibitionModulates gene expression

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